N-[5-(diethylamino)pentan-2-yl]-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
This compound belongs to the imidazo[2,1-c][1,2,4]triazine class, characterized by a fused heterocyclic core with a carboxamide substituent at position 3 and a 4-methylphenyl group at position 6. The side chain at position 2 features a diethylamino-pentyl moiety, which likely influences solubility and pharmacokinetic properties. Structural characterization methods, including ¹H/¹³C NMR, IR, and mass spectrometry, are standard for such compounds .
Properties
IUPAC Name |
N-[5-(diethylamino)pentan-2-yl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O2/c1-5-26(6-2)13-7-8-17(4)23-20(29)19-21(30)28-15-14-27(22(28)25-24-19)18-11-9-16(3)10-12-18/h9-12,17H,5-8,13-15H2,1-4H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNVJRYQHYAYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylamino)pentan-2-yl]-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(diethylamino)pentan-2-yl]-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .
Scientific Research Applications
N-[5-(diethylamino)pentan-2-yl]-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(diethylamino)pentan-2-yl]-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide ()
This analogue shares the imidazo[2,1-c][1,2,4]triazine core and carboxamide group but differs in substituents:
- Position 8 : 4-Fluorophenyl vs. 4-methylphenyl. Fluorine’s electronegativity may enhance metabolic stability compared to the methyl group.
- Side chain: 3-Isopropoxypropyl vs. diethylamino-pentyl. The latter’s tertiary amine group could improve solubility in acidic environments.
| Property | Target Compound | 8-(4-Fluorophenyl) Analogue |
|---|---|---|
| Core Structure | Imidazo[2,1-c][1,2,4]triazine | Imidazo[2,1-c][1,2,4]triazine |
| Position 8 Substituent | 4-Methylphenyl | 4-Fluorophenyl |
| Position 3 Substituent | Carboxamide (diethylamino-pentyl) | Carboxamide (isopropoxypropyl) |
| Molecular Weight* | ~495 g/mol (estimated) | ~447 g/mol (RN: 946280-67-7) |
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate ()
Though this compound has an imidazo[1,2-a]pyridine core, its functional groups (carboxylate esters, nitrophenyl) contrast with the target’s triazine-carboxamide system.
Functional Group Comparisons
Carboxamide Derivatives
Compounds like N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...-triazin-2-yl}-N-...-4-oxo-butylamide () highlight the role of carboxamide groups in hydrogen bonding and target binding. However, their triazine cores lack the fused imidazole ring, reducing structural rigidity compared to the target compound .
Aryl-Substituted Heterocycles
The 4-methylphenyl group in the target compound is analogous to substituted phenyls in and . Methyl groups typically enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
N-[5-(diethylamino)pentan-2-yl]-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound belonging to the class of imidazotriazines. This compound has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed examination of its biological activity based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazotriazine core : A bicyclic structure known for various biological activities.
- Diethylamino side chain : This moiety often enhances solubility and bioavailability.
- Phenyl substituent : The presence of a methyl group on the phenyl ring may influence its interaction with biological targets.
Table 1: Structural Attributes
| Attribute | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 358.45 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Research has shown that related imidazotriazine derivatives can inhibit the growth of various cancer cell lines. For example, compounds with similar scaffolds have demonstrated IC values in the low micromolar range against colorectal cancer cells (SW480 and HCT116) .
The proposed mechanisms through which this compound exerts its biological effects include:
- Targeting Wnt Signaling Pathway : Inhibition of β-catenin-mediated transcription has been observed in related compounds. This pathway is crucial for cell proliferation and differentiation in cancer .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Metabolic Stability : Compounds structurally related to this compound have shown varying degrees of metabolic stability in liver microsome studies .
Case Study 1: Anticancer Efficacy
A study involving a series of imidazotriazine derivatives revealed that one compound exhibited an IC of 0.12 μM against HCT116 cells. This suggests that modifications in the side chains significantly influence anticancer activity .
Case Study 2: Metabolic Stability Assessment
In a comparative analysis of various derivatives, one compound showed superior metabolic stability compared to others tested under identical conditions. This stability is crucial for maintaining therapeutic levels in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
